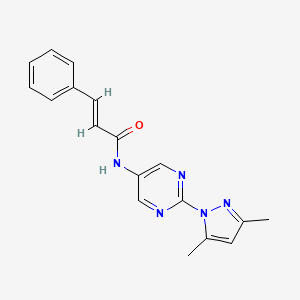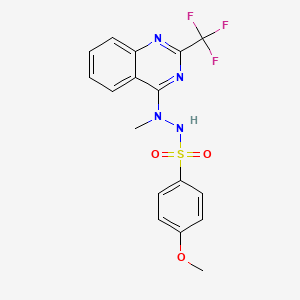
4-甲氧基-N'-甲基-N'-(2-(三氟甲基)-4-喹唑啉基)苯磺酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Methoxy-N’-methyl-N’-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide” is a chemical compound with the molecular formula C17H15F3N4O3S . It has an average mass of 412.386 Da and a monoisotopic mass of 412.081696 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, such as a methoxy group (-OCH3), a trifluoromethyl group (-CF3), a quinazolinyl group, and a benzenesulfonohydrazide group . These groups contribute to the compound’s physical and chemical properties.Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 516.0±60.0 °C at 760 mmHg, and a flash point of 265.9±32.9 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . Its LogP value is 3.62, indicating its relative lipophilicity .科学研究应用
Anticancer Research
This compound has been explored for its potential as an anticancer agent . Quinazoline derivatives are known to exhibit antiproliferative activities against various cancer cell lines. The trifluoromethyl group in particular may enhance the compound’s ability to inhibit cancer cell growth .
DNA Damage Response (DDR) Modulation
The compound may play a role in modulating the DNA damage response, which is crucial for maintaining genomic integrity. This could be particularly relevant in cancer treatment, where DDR modulation can lead to the selective killing of cancer cells .
Werner Helicase Inhibition
As a potential inhibitor of Werner (WRN) helicase, this compound could be used to target specific pathways in cancer cells. WRN helicase is involved in DNA repair, and its inhibition can lead to increased sensitivity of cancer cells to certain therapies .
Structure-Based Drug Design
The molecular structure of this compound allows for the possibility of structure-based drug design. This approach can lead to the development of new drugs with improved specificity and potency for various diseases .
Chemical Biology Studies
In chemical biology, this compound could be used as a tool to study biological processes at the molecular level. Its interactions with enzymes and other proteins can provide insights into the mechanisms of action of potential drugs .
Pharmacokinetic Optimization
The compound’s structure could be modified to optimize its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This is crucial for the development of effective and safe pharmaceuticals .
Molecular Diversity in Medicinal Chemistry
This compound contributes to molecular diversity in medicinal chemistry. Its unique structure can serve as a scaffold for the development of a wide range of therapeutic agents .
Bioactive Scaffold Development
Finally, the compound serves as a bioactive scaffold. Its core structure can be used as a starting point for the synthesis of various derivatives with potential biological activities .
作用机制
属性
IUPAC Name |
4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S/c1-24(23-28(25,26)12-9-7-11(27-2)8-10-12)15-13-5-3-4-6-14(13)21-16(22-15)17(18,19)20/h3-10,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXRCMUNPNQMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC2=CC=CC=C21)C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2985339.png)
![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylethyl)butanamide](/img/structure/B2985340.png)
amine](/img/structure/B2985342.png)
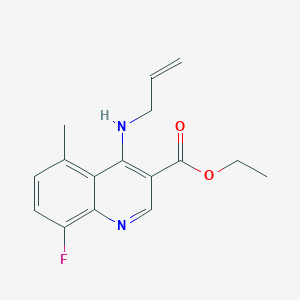

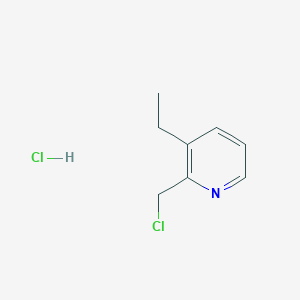
![2-(7-methoxy-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2985350.png)
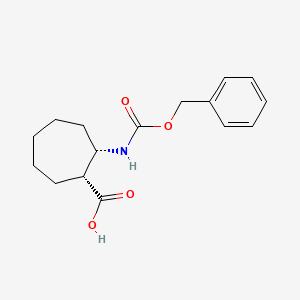
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2985353.png)
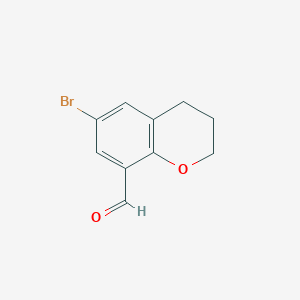
![N-(2,3-Dichlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2985355.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2985358.png)

